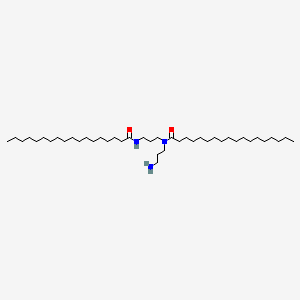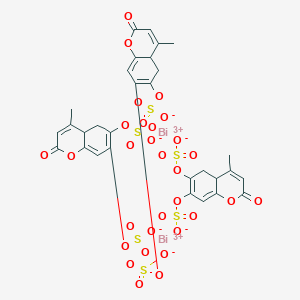
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with dibenzylamino and ethoxy groups The compound also includes a tetrachlorozinc(2-) anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps:
Formation of the diazonium salt: This is achieved by diazotization of 4-(dibenzylamino)-3-ethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling with zinc chloride: The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) can undergo several types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions typically occur under mild conditions.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component like phenol or aniline.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound can be used in the preparation of advanced materials, including polymers and dyes.
Biological Studies: It may be used in the development of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound can be utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) involves its diazonium group, which is highly reactive and can participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in azo coupling reactions, the diazonium group reacts with nucleophilic aromatic compounds to form azo bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dibenzylamino-5,6-benzo-2,2’-diquinolyl
- 4,4’-Diphenoxy-5,6-benzo-2,2’-diquinolyl
- 4,4’-Dithiophenoxy-5,6-benzo-2,2’-diquinolyl
Uniqueness
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its specific substitution pattern and the presence of the tetrachlorozinc(2-) anion. This combination of functional groups and metal complexation imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
84455-44-7 |
|---|---|
Molekularformel |
C44H44Cl4N6O2Zn |
Molekulargewicht |
896.0 g/mol |
IUPAC-Name |
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C22H22N3O.4ClH.Zn/c2*1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;;/h2*3-15H,2,16-17H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
WAZIYKAKHFKLCY-UHFFFAOYSA-J |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)












